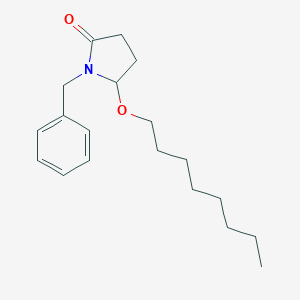
1-Benzyl-5-octoxypyrrolidin-2-one
概要
説明
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- is a derivative of 2-pyrrolidinone, a five-membered lactam. This compound is characterized by the presence of an octyloxy group at the 5-position and a phenylmethyl group at the 1-position. It is a chiral compound, meaning it has non-superimposable mirror images, and the (±)- notation indicates it is a racemic mixture of both enantiomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidinone derivatives often involves the use of N-heterocyclic carbene-catalyzed radical tandem cyclization/coupling reactions. This method is practical, convenient, and transition metal-free, offering high efficiency and excellent functional group compatibility . The reaction typically involves the use of a suitable precursor, such as an N-alkylated amide, and a radical initiator under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 2-pyrrolidinone derivatives can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyrrolidinone derivatives.
科学的研究の応用
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used as a solvent, intermediate, or additive in various industrial processes.
作用機序
The mechanism of action of 2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone: The parent compound, which lacks the octyloxy and phenylmethyl groups.
N-Octyl-2-pyrrolidone: A derivative with an octyl group at the nitrogen position.
N-Phenylmethyl-2-pyrrolidinone: A derivative with a phenylmethyl group at the nitrogen position.
Uniqueness
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (±)- is unique due to the presence of both the octyloxy and phenylmethyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
136410-34-9 |
|---|---|
分子式 |
C19H29NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
1-benzyl-5-octoxypyrrolidin-2-one |
InChI |
InChI=1S/C19H29NO2/c1-2-3-4-5-6-10-15-22-19-14-13-18(21)20(19)16-17-11-8-7-9-12-17/h7-9,11-12,19H,2-6,10,13-16H2,1H3 |
InChIキー |
COXFPSBEHDFMBE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
正規SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
同義語 |
2-Pyrrolidinone, 5-(octyloxy)-1-(phenylmethyl)-, (+-)- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













